molecular formula C7H6Cl2O B086849 2,6-Dichloro-4-methylphenol CAS No. 194-64-9

2,6-Dichloro-4-methylphenol

Cat. No. B086849
CAS RN: 194-64-9
M. Wt: 177.02 g/mol
InChI Key: YXEOEPYIBGTLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylphenol (DCMP) is a chemical compound that has been widely used in scientific research for its antimicrobial properties. It is a chlorinated phenol that has been synthesized through various methods and has been found to have a mechanism of action that disrupts bacterial cell membranes. DCMP has been studied for its biochemical and physiological effects and has been used in laboratory experiments to investigate its potential as an antimicrobial agent.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-4-methylphenol involves the disruption of bacterial cell membranes. 2,6-Dichloro-4-methylphenol binds to the bacterial cell membrane, causing the release of intracellular contents and ultimately leading to cell death. 2,6-Dichloro-4-methylphenol has been found to have a broad-spectrum antimicrobial activity and has been shown to be effective against both planktonic and biofilm-forming bacteria.

Biochemical And Physiological Effects

2,6-Dichloro-4-methylphenol has been found to have a low toxicity to mammalian cells and has been shown to be safe for use in laboratory experiments. 2,6-Dichloro-4-methylphenol has been found to have no significant effect on the growth of mammalian cells and has been shown to have a low potential for inducing mutations.

Advantages And Limitations For Lab Experiments

2,6-Dichloro-4-methylphenol has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity, low toxicity to mammalian cells, and low potential for inducing mutations. However, 2,6-Dichloro-4-methylphenol has some limitations, including its potential for environmental toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of 2,6-Dichloro-4-methylphenol in scientific research. One area of research is the development of 2,6-Dichloro-4-methylphenol-based antimicrobial agents for use in wound healing and other medical applications. Another area of research is the use of 2,6-Dichloro-4-methylphenol in the treatment of bacterial infections in livestock and other animals. Additionally, further research is needed to investigate the environmental impact of 2,6-Dichloro-4-methylphenol and its potential for bioaccumulation in aquatic organisms.

Scientific Research Applications

2,6-Dichloro-4-methylphenol has been widely used in scientific research for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. 2,6-Dichloro-4-methylphenol has been used in laboratory experiments to investigate its potential as an antimicrobial agent in various applications, including wound healing, water treatment, and food preservation.

properties

IUPAC Name

2,6-dichloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEOEPYIBGTLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062415
Record name 2,6-Dichloro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylphenol

CAS RN

2432-12-4
Record name 2,6-Dichloro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dichloro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichloro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLORO-4-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIP3UF5E7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

120 g (0.48 mol) of 2,2,6,6-tetrachloro-4-methylcyclohexanone and 2 g (0.008 mol) of triphenylphosphine were introduced into the reactor used in Example 1. The reaction mixture was heated at 160°-170° C., under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was distilled under reduced pressure to yield 49 g of 2,6-dichloro-4-methylphenol.
Name
2,2,6,6-tetrachloro-4-methylcyclohexanone
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.